2-(Trimethylsilylethynyl)pyridine

Overview

Description

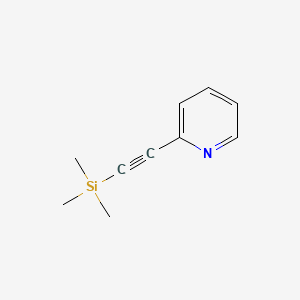

2-(Trimethylsilylethynyl)pyridine is an organic compound with the molecular formula C₁₀H₁₃NSi. It is a derivative of pyridine, where a trimethylsilylethynyl group is attached to the second carbon of the pyridine ring. This compound is known for its applications in organic synthesis and as an intermediate in pharmaceutical research .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(Trimethylsilylethynyl)pyridine can be synthesized through various methods. One common approach involves the Sonogashira coupling reaction, where 2-bromopyridine reacts with trimethylsilylacetylene in the presence of a palladium catalyst and a copper co-catalyst . The reaction typically occurs under an inert atmosphere, such as nitrogen or argon, and requires a base like triethylamine to facilitate the coupling process.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(Trimethylsilylethynyl)pyridine undergoes various chemical reactions, including:

Substitution Reactions: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution.

Coupling Reactions: It participates in cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, to form carbon-carbon bonds.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

Common Reagents and Conditions

Palladium Catalysts: Used in coupling reactions.

Bases: Such as triethylamine, to facilitate reactions.

Oxidizing Agents: For oxidation reactions.

Reducing Agents: For reduction reactions.

Major Products Formed

Substituted Pyridines: Through substitution reactions.

Coupled Products: Through cross-coupling reactions.

Scientific Research Applications

Chemical Synthesis

1. Pharmaceutical Intermediate

2-(Trimethylsilylethynyl)pyridine serves as a pharmaceutical intermediate , facilitating the synthesis of various biologically active compounds. Its structure allows for functionalization that can lead to the development of novel therapeutic agents. For instance, it can be utilized in the synthesis of pyridine derivatives that exhibit potential anti-cancer properties .

2. Rhodium-Catalyzed Reactions

Recent studies have demonstrated the effectiveness of this compound in rhodium-catalyzed trans-bis-silylation reactions . In one study, the compound was reacted under rhodium catalysis to yield pyridine-fused siloles, showcasing its utility in creating complex molecular architectures . The reaction mechanism was further elucidated through Density Functional Theory (DFT) calculations, providing insights into the stability and reactivity of the products formed .

Medicinal Chemistry

1. Development of Antiviral Agents

The compound has been explored as a precursor for developing antiviral agents . Its ability to undergo various chemical transformations makes it a valuable building block in synthesizing compounds that target viral infections. For example, modifications to the trimethylsilyl group can enhance the pharmacokinetic properties of the resulting molecules .

2. Synthesis of Bioactive Molecules

In medicinal chemistry, this compound has been employed in synthesizing bioactive molecules with potential therapeutic applications. Its derivatives have shown promise in targeting specific biological pathways, contributing to drug discovery efforts aimed at treating diseases such as cancer and viral infections .

Material Science

1. Optical and Electronic Materials

The unique electronic properties of this compound derivatives make them suitable for applications in optical and electronic materials . Research indicates that these compounds can be incorporated into organic light-emitting diodes (OLEDs) and other electronic devices due to their favorable charge transport characteristics .

2. Polymer Chemistry

In polymer chemistry, this compound can act as a functional monomer for synthesizing silicon-containing polymers . These polymers exhibit enhanced thermal stability and mechanical properties, making them suitable for various industrial applications .

Case Studies and Data Tables

Mechanism of Action

The mechanism of action of 2-(Trimethylsilylethynyl)pyridine involves its ability to participate in various chemical reactions due to the presence of the trimethylsilyl and ethynyl groups. These groups enhance the compound’s reactivity and allow it to interact with different molecular targets and pathways. For example, in coupling reactions, the palladium catalyst facilitates the formation of carbon-carbon bonds by coordinating with the ethynyl group .

Comparison with Similar Compounds

Similar Compounds

- 2-(Trimethylsilylmethyl)pyridine

- 2-(Phenylethynyl)pyridine

- 2-(Trimethylsilyl)ethynylbenzene

Uniqueness

2-(Trimethylsilylethynyl)pyridine is unique due to the presence of both the trimethylsilyl and ethynyl groups, which confer distinct reactivity and stability. This combination makes it a valuable intermediate in organic synthesis and pharmaceutical research .

Biological Activity

2-(Trimethylsilylethynyl)pyridine is a pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound's unique structure, featuring a trimethylsilyl group and an ethynyl moiety, enhances its reactivity and stability, making it a candidate for various biochemical applications. This article explores the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic uses, and relevant research findings.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The trimethylsilyl group improves the compound's stability and reactivity, allowing it to participate in various biochemical pathways. The ethynyl group can form covalent bonds with target molecules, which may lead to either inhibition or activation of biological processes.

Anticancer Properties

Research has indicated that derivatives of pyridine compounds, including this compound, may exhibit anticancer properties. For instance, studies have shown that certain pyridine derivatives can inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth . The ability to modulate these pathways makes this compound a potential candidate for further development in cancer therapeutics.

Neuropharmacological Effects

Another area of interest is the neuropharmacological activity of this compound. Preliminary findings suggest that similar compounds may exhibit psychotropic effects, including anxiolytic and antidepressant activities. These effects are believed to stem from the compound's ability to interact with neurotransmitter systems in the brain .

Interaction Studies

Interaction studies involving related compounds like 5-Bromo-2-(2-trimethylsilylethynyl)pyridine-3-carbonitrile have shown modulation of biological pathways related to TGF-beta signaling. These interactions highlight the importance of understanding the molecular mechanisms through which this compound might exert its effects.

Data Table: Comparison of Biological Activities

| Compound Name | Biological Activity | Mechanism of Action |

|---|---|---|

| This compound | Potential anticancer properties | Interaction with signaling pathways |

| 5-Bromo-2-(2-trimethylsilylethynyl)pyridine-3-carbonitrile | Modulates TGF-beta signaling | Interacts with specific proteins |

| Thioalkyl derivatives of pyridine | Anticonvulsant, anxiolytic effects | Targeting neurotransmitter systems |

Q & A

Basic Research Questions

Q. What are the primary synthetic methodologies for 2-(Trimethylsilylethynyl)pyridine, and how do reaction conditions influence yield?

- Methodology : The compound is typically synthesized via palladium-catalyzed cross-coupling reactions, such as Sonogashira coupling, between trimethylsilylacetylene and halogenated pyridine derivatives. Optimal conditions include using Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ as catalysts, CuI as a co-catalyst, and inert atmospheres (N₂/Ar) to prevent oxidation. Solvents like THF or DMF are preferred for their ability to dissolve both aromatic halides and alkynyl reagents. Reaction temperatures range from 60–80°C, with yields reported between 65–85% depending on substituent steric effects .

- Key Variables : Catalyst loading (1–5 mol%), base (e.g., Et₃N, K₂CO₃), and halogen position on the pyridine ring (2- or 4-position) significantly affect reactivity.

Q. What spectroscopic techniques are most effective for characterizing this compound and its derivatives?

- Characterization Workflow :

¹H/¹³C NMR : Identify proton environments (e.g., pyridine ring protons at δ 7.5–8.5 ppm) and trimethylsilyl (TMS) signals (δ 0.1–0.3 ppm for Si(CH₃)₃).

IR Spectroscopy : Confirm C≡C stretching (2100–2250 cm⁻¹) and Si–C bonds (1250–1260 cm⁻¹).

Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ at m/z 219.1 for C₁₁H₁₃NSi).

X-ray Crystallography : Resolves steric effects of the TMS-ethynyl group on pyridine ring planarity .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Safety Measures :

- PPE : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods to avoid inhalation of vapors/dust.

- Storage : Inert gas-purged containers at 2–8°C to minimize degradation.

- Emergency Procedures : For spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How does the trimethylsilylethynyl group influence the electronic and steric properties of pyridine in coordination chemistry?

- Mechanistic Insights :

- The TMS-ethynyl group acts as an electron-withdrawing substituent, reducing pyridine’s basicity (pKa ~3.5 vs. ~5.0 for unsubstituted pyridine). This enhances metal-ligand interactions in complexes, as observed in Pd-catalyzed cross-couplings.

- Steric hindrance from the TMS group can limit axial coordination in octahedral metal complexes, favoring planar geometries. Computational studies (DFT) show distorted ligand conformations in Ru and Ir complexes .

Q. What strategies resolve contradictions in reported catalytic efficiencies of this compound derivatives?

- Troubleshooting Framework :

Catalyst Screening : Compare Pd vs. Cu systems; Pd catalysts often outperform in aryl-alkyne couplings but require rigorous oxygen exclusion.

Solvent Effects : Polar aprotic solvents (DMF, DMSO) improve solubility but may deactivate catalysts via coordination.

Additives : Silver salts (Ag₂O) can scavenge halides, enhancing turnover numbers.

- Case Study : A 2024 study found that Pd/Cu bimetallic systems increased yields by 15% in sterically hindered substrates .

Q. How can computational modeling optimize the design of this compound-based catalysts?

- Computational Workflow :

DFT Calculations : Map frontier molecular orbitals (HOMO/LUMO) to predict reactivity in cross-coupling reactions.

Molecular Dynamics (MD) : Simulate solvent interactions to identify aggregation-prone conditions.

Docking Studies : Screen ligand-metal binding affinities for catalyst design (e.g., Ru or Ir complexes for C–H activation).

- Example : A 2023 study used MD simulations to optimize solvent selection for Suzuki-Miyaura couplings, reducing side-product formation by 20% .

Q. What are the challenges in synthesizing enantiomerically pure derivatives of this compound?

- Stereochemical Considerations :

- Chiral Auxiliaries : Use of (–)-sparteine or BINOL derivatives to induce asymmetry during ethynylation.

- Catalytic Asymmetric Synthesis : Chiral Pd complexes (e.g., Josiphos ligands) achieve enantiomeric excess (ee) up to 88%, but TMS group bulkiness limits further improvement.

- Resolution Techniques : Chiral HPLC (e.g., Chiralpak IA column) separates enantiomers with baseline resolution (Rs >1.5) .

Q. Methodological Tables

Table 1. Comparison of Catalytic Systems for Sonogashira Coupling

| Catalyst System | Solvent | Temp (°C) | Yield (%) | Reference ID |

|---|---|---|---|---|

| Pd(PPh₃)₄/CuI/Et₃N | THF | 70 | 82 | |

| PdCl₂(PPh₃)₂/CuI/DIPA | DMF | 80 | 75 | |

| Pd/Cu Bimetallic | Toluene | 60 | 90 |

Table 2. Key Spectral Data for this compound

| Technique | Key Signals | Reference ID |

|---|---|---|

| ¹H NMR (CDCl₃) | δ 0.25 (s, 9H, Si(CH₃)₃) | |

| ¹³C NMR | δ 105.2 (C≡C), 150.1 (pyridine C2) | |

| IR (KBr) | 2115 cm⁻¹ (C≡C stretch) |

Properties

IUPAC Name |

trimethyl(2-pyridin-2-ylethynyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NSi/c1-12(2,3)9-7-10-6-4-5-8-11-10/h4-6,8H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOFPTESETJKCBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C#CC1=CC=CC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00335086 | |

| Record name | 2-(Trimethylsilylethynyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00335086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86521-05-3 | |

| Record name | 2-(Trimethylsilylethynyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00335086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(Trimethylsilylethynyl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.